![molecular formula C27H21N5O4 B2838887 N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide CAS No. 1207052-36-5](/img/no-structure.png)
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C27H21N5O4 and its molecular weight is 479.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Reactivity
The synthesis of novel pyrazolopyrimidines derivatives demonstrates a keen interest in developing compounds with potential biological activities. For example, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents were reported, highlighting a single-step synthesis method via condensation and further modifications to explore their biological activities (Rahmouni et al., 2016). Another study focused on the synthesis of 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones, showcasing a method involving reduction and condensation steps (Ochi & Miyasaka, 1983).
Potential Biological Activities
The search for compounds with significant biological activities is a major driver of research in this area. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and evaluated as potential antimicrobial and anticancer agents, with some compounds exhibiting higher activity than reference drugs (Hafez et al., 2016). Another study synthesized N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation, demonstrating the application of such compounds in diagnostic imaging (Wang et al., 2018).
Antiprotozoal and Antimicrobial Applications
Exploring antiprotozoal and antimicrobial applications, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines were investigated as antiprotozoal agents, with some showing strong DNA affinities and excellent in vivo activity in the trypanosomal STIB900 mouse model (Ismail et al., 2004).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazole, which is synthesized from 4-ethyl-6-oxo-1H-pyrimidine-2-carboxylic acid and furan-2-carbaldehyde. The second intermediate is 9H-xanthene-9-carboxylic acid, which is synthesized from salicylic acid and phthalic anhydride. The two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "4-ethyl-6-oxo-1H-pyrimidine-2-carboxylic acid", "furan-2-carbaldehyde", "salicylic acid", "phthalic anhydride", "coupling reagents (e.g. EDC, HOBt, DIPEA)", "solvents (e.g. DMF, DCM, EtOAc)" ], "Reaction": [ "Synthesis of 2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazole:", "- React 4-ethyl-6-oxo-1H-pyrimidine-2-carboxylic acid with furan-2-carbaldehyde in the presence of a base catalyst (e.g. K2CO3) and a dehydrating agent (e.g. SOCl2) to form the corresponding pyrazole intermediate.", "- Purify the intermediate by column chromatography using a suitable solvent system (e.g. DCM/MeOH).", "Synthesis of 9H-xanthene-9-carboxylic acid:", "- React salicylic acid with phthalic anhydride in the presence of a Lewis acid catalyst (e.g. AlCl3) to form the corresponding xanthene intermediate.", "- Purify the intermediate by recrystallization from a suitable solvent (e.g. ethanol).", "Coupling of the two intermediates:", "- Dissolve the two intermediates in a suitable solvent (e.g. DMF) and add coupling reagents (e.g. EDC, HOBt, DIPEA) to activate the carboxylic acid and amine groups.", "- Allow the reaction to proceed at room temperature for several hours.", "- Purify the final product by column chromatography using a suitable solvent system (e.g. DCM/MeOH)." ] } | |
Numéro CAS |
1207052-36-5 |
Formule moléculaire |
C27H21N5O4 |
Poids moléculaire |
479.496 |
Nom IUPAC |
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C27H21N5O4/c1-2-16-14-24(33)30-27(28-16)32-23(15-19(31-32)22-12-7-13-35-22)29-26(34)25-17-8-3-5-10-20(17)36-21-11-6-4-9-18(21)25/h3-15,25H,2H2,1H3,(H,29,34)(H,28,30,33) |
Clé InChI |
ZQSIKOUEZLORAP-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,6-difluorobenzamide](/img/structure/B2838805.png)
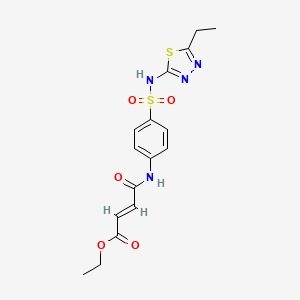
![N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2838808.png)
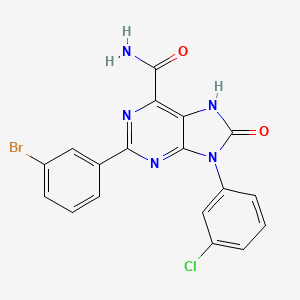
![2-[4-(5-phenyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2838812.png)
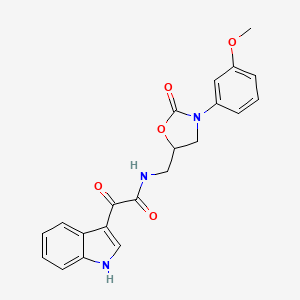
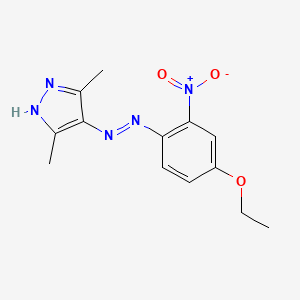
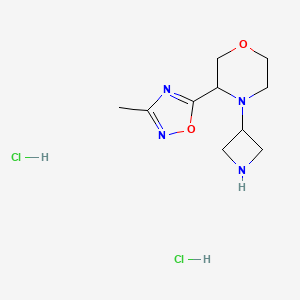
![5-bromo-2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2838819.png)
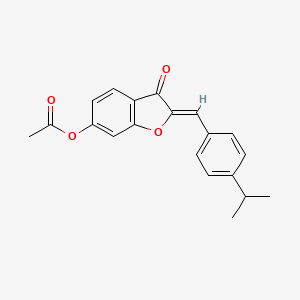

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethylpyrimidin-2-amine](/img/structure/B2838823.png)
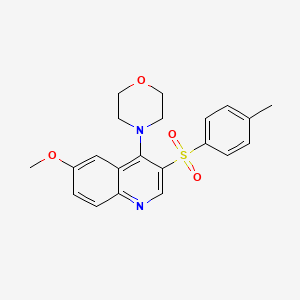
![Methyl 6-ethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2838827.png)
